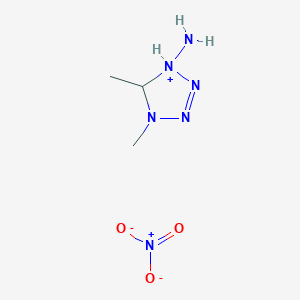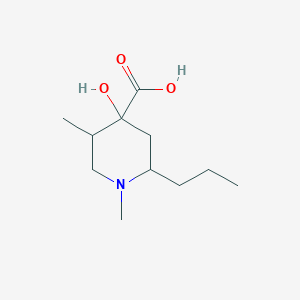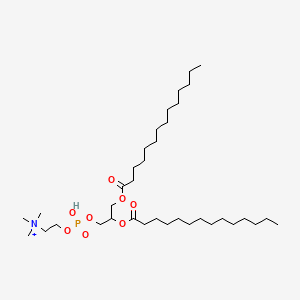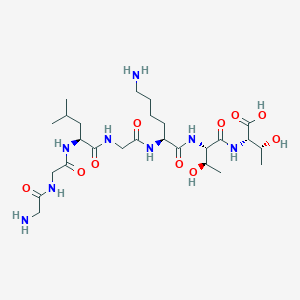![molecular formula C20H23N3O2S B12517356 1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- CAS No. 651335-95-4](/img/structure/B12517356.png)
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- is a heterocyclic compound that features an indazole core Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indazole derivatives typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core . Another approach involves the use of ortho-substituted benzaldehydes and hydrazine under specific conditions to achieve cyclization . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, have also been employed to synthesize 1H-indazoles .
Industrial Production Methods
Industrial production of 1H-indazole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the cyclization process. The choice of starting materials and reaction conditions can significantly impact the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the indazole core, introducing functional groups that enhance biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-indazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, indazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: The parent compound, known for its broad range of biological activities.
2H-Indazole: A structural isomer with different chemical properties and biological activities.
Indazole-3-carboxylic acid: Another derivative with potential therapeutic applications.
Uniqueness
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- is unique due to its specific substituents, which can enhance its biological activity and selectivity. The presence of the piperidinylmethyl group and the sulfonyl group can influence the compound’s pharmacokinetic properties and its interaction with molecular targets .
Propiedades
Número CAS |
651335-95-4 |
|---|---|
Fórmula molecular |
C20H23N3O2S |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-1-(piperidin-3-ylmethyl)indazole |
InChI |
InChI=1S/C20H23N3O2S/c1-15-8-10-17(11-9-15)26(24,25)20-18-6-2-3-7-19(18)23(22-20)14-16-5-4-12-21-13-16/h2-3,6-11,16,21H,4-5,12-14H2,1H3 |
Clave InChI |
LUHZCZQPLOMEHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C3=CC=CC=C32)CC4CCCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


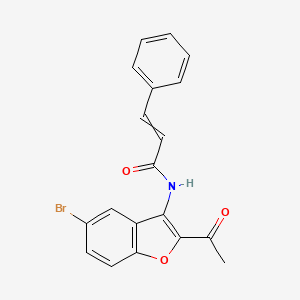
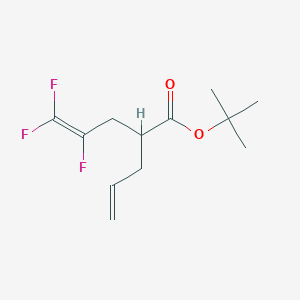
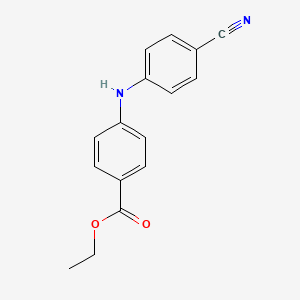

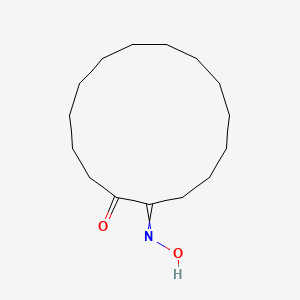

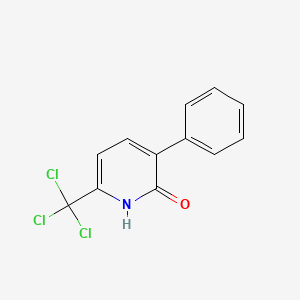
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)
